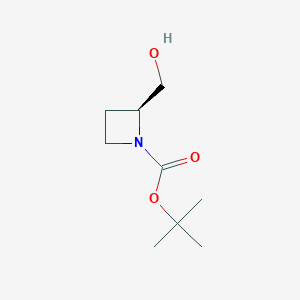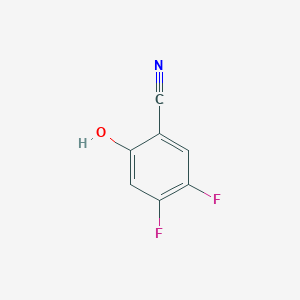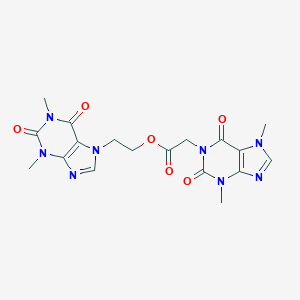![molecular formula C9H10N2S B070054 (R)-1-(benzo[d]thiazol-2-yl)ethanamine CAS No. 177407-16-8](/img/structure/B70054.png)
(R)-1-(benzo[d]thiazol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(benzo[d]thiazol-2-yl)ethanamine, also known as BTA or benzothiazole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. BTA has a benzene ring fused with a thiazole ring, containing a primary amine group at the ethyl chain. This compound has been found to exhibit promising anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development.
作用機序
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action varies depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis by activating caspase-3 and -9, downregulating Bcl-2, and upregulating Bax. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit cell proliferation by inducing G1 cell cycle arrest and downregulating cyclin D1 and CDK4/6. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to inhibit viral replication by inhibiting viral protease and RNA polymerase. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
生化学的および生理学的効果
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's biochemical and physiological effects vary depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to decrease tumor growth and metastasis in animal models. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to reduce tumor angiogenesis by downregulating VEGF and MMP-9. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to reduce viral load and improve liver function in hepatitis C virus-infected patients. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to inhibit biofilm formation and increase bacterial membrane permeability.
実験室実験の利点と制限
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's advantages for lab experiments include its diverse biological activities, low toxicity, and easy synthesis. However, (R)-1-(benzo[d]thiazol-2-yl)ethanamine's limitations include its poor solubility in water and instability in acidic conditions.
将来の方向性
For (R)-1-(benzo[d]thiazol-2-yl)ethanamine research include optimizing its synthesis, improving its solubility and stability, and exploring its potential as a drug candidate for various diseases. Additionally, further studies are needed to elucidate (R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action and to investigate its potential as a combination therapy with other drugs.
合成法
(R)-1-(benzo[d]thiazol-2-yl)ethanamine can be synthesized through various methods, including the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization and reduction. Another method involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization and hydrolysis. The synthesis of (R)-1-(benzo[d]thiazol-2-yl)ethanamine can be optimized by adjusting reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
(R)-1-(benzo[d]thiazol-2-yl)ethanamine has been extensively studied for its potential therapeutic applications. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit viral replication in HIV and hepatitis C virus, making it a potential antiviral agent. Additionally, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
CAS番号 |
177407-16-8 |
|---|---|
製品名 |
(R)-1-(benzo[d]thiazol-2-yl)ethanamine |
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC名 |
(1R)-1-(1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m1/s1 |
InChIキー |
LXVJOKQWUUSEEO-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=NC2=CC=CC=C2S1)N |
SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
正規SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
同義語 |
2-Benzothiazolemethanamine,alpha-methyl-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



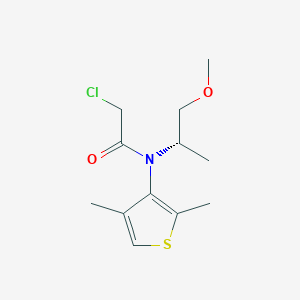
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

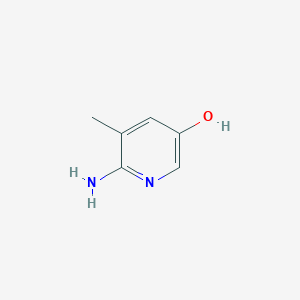
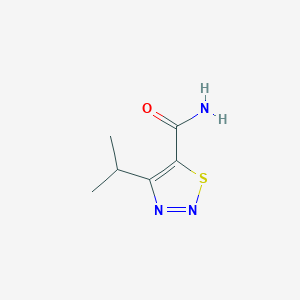
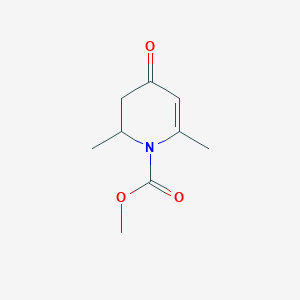
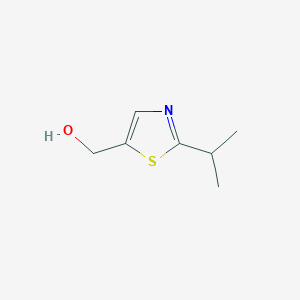
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
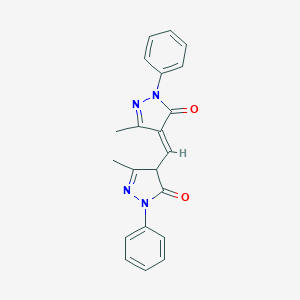
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
